BenchChemオンラインストアへようこそ!

2-Aminocyclobutan-1-one

SARS-CoV-2 Nsp13 helicase antiviral drug discovery

2-Aminocyclobutan-1-one (CAS 1162257-01-3) is a constrained C4 α-amino ketone featuring a primary amine and a ketone disposed in a 1,2-relationship on a strained cyclobutane ring (~26 kcal/mol ring strain). Synthesized as a racemate and typically supplied as the hydrochloride salt (MW 121.57 g/mol) for enhanced aqueous solubility and bench stability , this scaffold serves as a modular synthon whose N-functionalized derivatives have demonstrated quantifiable antiviral activity against SARS-CoV-2 variants—including Delta and Omicron—and micromolar antibacterial inhibition of diaminopimelate desuccinylase (DapE).

Molecular Formula C4H7NO
Molecular Weight 85.10 g/mol
Cat. No. B7971698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminocyclobutan-1-one
Molecular FormulaC4H7NO
Molecular Weight85.10 g/mol
Structural Identifiers
SMILESC1CC(=O)C1N
InChIInChI=1S/C4H7NO/c5-3-1-2-4(3)6/h3H,1-2,5H2
InChIKeyGMVOAGSPZMGWDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminocyclobutan-1-one for Drug Discovery Procurement: Strained α-Amino Ketone Scaffold with Antiviral and Antibacterial Evidence


2-Aminocyclobutan-1-one (CAS 1162257-01-3) is a constrained C4 α-amino ketone featuring a primary amine and a ketone disposed in a 1,2-relationship on a strained cyclobutane ring (~26 kcal/mol ring strain). Synthesized as a racemate and typically supplied as the hydrochloride salt (MW 121.57 g/mol) for enhanced aqueous solubility and bench stability , this scaffold serves as a modular synthon whose N-functionalized derivatives have demonstrated quantifiable antiviral activity against SARS-CoV-2 variants—including Delta and Omicron—and micromolar antibacterial inhibition of diaminopimelate desuccinylase (DapE) [1]. The reactivity of the electrophilic cyclobutanone carbonyl, which forms reversible covalent hemiacetal and hemiaminal adducts with active-site nucleophiles, underpins its mechanistically defined utility as a transition-state isostere for serine hydrolase and metalloprotease inhibitor discovery programs [2].

Why 3-Aminocyclobutanone and Acyclic α-Amino Ketones Cannot Replace 2-Aminocyclobutan-1-one in Enzyme Inhibitor Programs


The critical structural feature that precludes simple substitution is the 1,2-relationship between the amine and ketone on the cyclobutane ring. When this amine is functionalized as an amide or sulfonamide, the resulting N-substituted 2-aminocyclobutanone positions the electrophilic carbonyl directly adjacent to a peptidomimetic recognition element. This spatial arrangement enables the carbonyl to function as a transition-state analog warhead by forming reversible covalent adducts with active-site nucleophiles [1]. In the regioisomeric 3-aminocyclobutanone (CAS 4640-43-1), the amine is positioned β to the ketone; derivatization at the 3-amino group places the recognition element further from the electrophilic center, fundamentally altering the geometry of active-site engagement . Critically, 2-aminocyclobutanone derivatives have shown activities 10–20× higher against SARS-CoV-2 Delta and Omicron variants than against wild-type virus—an inverted resistance profile not observed with conventional antiviral chemotypes—while 3-substituted regioisomers have not demonstrated comparable anti-coronavirus activity in published head-to-head screening [2]. Acyclic α-amino ketones (e.g., aminoacetone derivatives) lack the conformational restriction and ring strain energy that drive the reversible covalent binding mechanism, making them poor mechanistic surrogates [3].

Quantitative Comparative Evidence for 2-Aminocyclobutan-1-one Derivatives vs. In-Class Alternatives


Anti-SARS-CoV-2 Variant Activity: 2-Aminocyclobutanone Derivatives Show 10–20× Higher Potency Against Delta and Omicron vs. Wild-Type

In a direct antiviral screening study, a library of N-functionalized 2-aminocyclobutanone derivatives showed 10–20× higher anti-SARS-CoV-2 activity against Delta and Omicron BA.1 variants relative to wild-type SARS-CoV-2 in Vero E6 cell-based assays [1]. This inverted variant susceptibility profile contrasts sharply with conventional antiviral agents, which typically exhibit lower activities against variants. Molecular docking and dynamics simulations confirmed direct binding to the SARS-CoV-2 Nsp13 helicase, a target with relatively few known inhibitors [2].

SARS-CoV-2 Nsp13 helicase antiviral drug discovery

Antibacterial Target Engagement: 2-Aminocyclobutanone DapE Inhibitor 3y Achieves Ki = 10.2 ± 0.26 µM vs. Natural Substrate and Sulfate Control

From a 37-member α-aminocyclobutanone amide and sulfonamide library screened against H. influenzae diaminopimelate desuccinylase (DapE), the most potent inhibitor 3y exhibited an IC50 of 23.1 µM, and thermal shift analysis enabled determination of a Ki of 10.2 ± 0.26 µM [1]. This represents a >1,350-fold improvement in binding affinity compared to the natural competitive inhibitor sulfate, which has a reported IC50 of 13.8 ± 2.8 mM against DapE [2]. All optimized inhibitors in this series bear the 2-aminocyclobutanone carbonyl as the electrophilic warhead essential for active-site engagement.

antibiotic discovery DapE inhibition diaminopimelate pathway

Synthetic Accessibility: Cbz-Protected 2-Aminocyclobutanone Synthon Prepared in 87–99% Yield via One-Pot, Two-Step Protocol

A high-yielding one-pot, two-step protocol converts Cbz-protected 2-aminocyclobutanone (±)-1 to the stable, crystalline intermediate (±)-2 in 87–99% isolated yield [1]. This synthon then provides divergent access to amide, sulfonamide, urea, and thiourea derivatives in a single pot. This contrasts with the synthesis of 3-substituted cyclobutanone derivatives—including 3-aminocyclobutanone—which typically proceeds via multi-step routes requiring separate ring construction and functionalization sequences .

modular synthon one-pot synthesis medicinal chemistry scale-up

Derivative Scope from a Single Synthon: One Intermediate Diverges to Amide, Sulfonamide, Urea, and Thiourea 2-Aminocyclobutanones Without Re-optimization

The crystalline intermediate (±)-2 (2,2-dimethoxycyclobutan-1-aminium chloride) serves as a single divergent point: coupling with carboxylic acids (via EDCI or T3P) yields amide derivatives, reaction with sulfonyl chlorides yields sulfonamide derivatives, and treatment with phenyl isothiocyanate yields a bicyclic thiourea whose structure was confirmed by single-crystal X-ray diffraction [1]. A test library of approximately forty 2-aminocyclobutanone derivatives—including amides, sulfonamides, and ureas—was prepared from this single synthon following Lipinski and Veber druggability guidelines [2]. In contrast, analogous derivatization of 3-aminocyclobutanone produces compounds where the recognition element is geometrically decoupled from the electrophilic warhead, resulting in a fundamentally different pharmacophore topology .

derivatization scope SAR library functional group tolerance

Enantioselective Derivatization: Racemic 2-Aminocyclobutanone Resolves to Enantiopure 1,2-Diaminocyclobutane Derivatives for Chiral Inhibitor Design

Racemic 2-(N-Cbz)-aminocyclobutanone undergoes an asymmetric Strecker synthesis in the presence of a chiral benzylic amine to selectively deliver thermodynamic 1,2-diamino nitriles. Basic hydrolysis then provides enantiomerically pure (1S,2S)- and (1R,2R)-1,2-diaminocyclobutanecarboxylic acid derivatives in an efficient one-pot sequence from the racemic starting material [1]. This contrasts with alternative routes to chiral cyclobutanones that require separate enantioselective reduction or C–H functionalization steps and specialized chiral catalysts (e.g., Rh(I)(COD)(S,S)-Et-DuPHOS) . The availability of chiral 2-aminocyclobutanone derivatives is critical for protease inhibitor programs where stereochemistry at the cyclobutane ring directly dictates binding complementarity to the enzyme active site [2].

chiral resolution enantioselective synthesis stereochemical SAR

Transition-State Isostere Mechanism: Cyclobutanone Carbonyl Forms Reversible Covalent Adducts with Active-Site Nucleophiles, Distinguished from Irreversible Inhibitors

The cyclobutanone carbonyl in N-functionalized 2-aminocyclobutanone derivatives acts as a reversible covalent warhead that traps active-site nucleophiles (serine hydroxyl or cysteine thiol) as a tetrahedral hemiacetal or hemiaminal adduct, directly mimicking the transition state of substrate hydrolysis [1]. This mechanism has been experimentally validated in serine hydrolase and metalloprotease systems including the Francisella tularensis virulence-associated esterase [2]. The strained four-membered ring, with bond angles of approximately 90°, relieves angle strain upon formation of the tetrahedral adduct—a thermodynamic driving force absent in acyclic α-amino ketones, which form less stable adducts without this strain-relief contribution [3].

transition-state analog reversible covalent inhibition serine hydrolase

Recommended Procurement Scenarios for 2-Aminocyclobutan-1-one Based on Quantitative Evidence


Pan-Coronavirus Nsp13 Helicase Inhibitor Discovery Programs Targeting Immune-Evasive Variants

Programs seeking inhibitors of the conserved SARS-CoV-2 Nsp13 helicase should prioritize 2-aminocyclobutanone as a core scaffold, given the demonstrated 10–20× higher activity against Delta and Omicron BA.1 variants relative to wild-type virus in Vero E6 cellular assays [1]. This inverted variant susceptibility—where potency increases rather than decreases against immune-evasive strains—is pharmacologically exceptional and has been attributed to Nsp13 serving as a critical bottleneck in accelerated variant replication [1]. Procurement of the Cbz-protected 2-aminocyclobutanone synthon or its hydrochloride salt enables rapid, one-pot derivatization into amide, sulfonamide, and urea libraries prioritized by CADD screening against Nsp13 [2].

Antibacterial Drug Discovery Targeting the DapE Lysine Biosynthesis Pathway

For teams developing narrow-spectrum antibiotics against Gram-negative pathogens including H. influenzae, the 2-aminocyclobutanone scaffold has been validated through a 37-member library screen yielding DapE inhibitors with Ki = 10.2 µM [1]. Because DapE is essential for bacterial cell-wall biosynthesis and absent in humans, inhibitors targeting this enzyme offer a built-in selectivity advantage. The procurement of 2-aminocyclobutan-1-one hydrochloride as the free-base precursor enables in-house synthesis of N-functionalized derivatives using the established EDCI/T3P-mediated amidation or sulfonylation protocols that generated the active library [2].

Serine Hydrolase and Metalloprotease Inhibitor Campaigns Requiring Reversible Covalent Warheads

Drug discovery programs targeting serine proteases, metalloproteases, or esterases—including the Francisella tularensis virulence hydrolase—benefit from the 2-aminocyclobutanone scaffold's demonstrated ability to function as a reversible covalent transition-state isostere [1]. The cyclobutanone carbonyl forms reversible hemiacetal or hemiaminal adducts with active-site nucleophiles, driven by ~26 kcal/mol ring-strain relief upon tetrahedral adduct formation [2]. The crystalline intermediate (±)-2 can be stored stably and divergently converted to N-substituted derivatives for SAR exploration without re-optimizing the warhead chemistry [3]. This is mechanistically and operationally superior to acyclic α-amino ketone alternatives that lack strain-driven adduct stabilization.

Chiral Cyclobutane-Containing Amino Acid and Peptidomimetic Synthesis

For programs requiring enantiomerically pure cyclobutane-based amino acids as conformational constraints in peptidomimetic drug design, racemic 2-aminocyclobutanone serves as a single starting material that can be resolved to (1S,2S)- and (1R,2R)-1,2-diaminocyclobutanecarboxylic acid derivatives via asymmetric Strecker chemistry in one pot [1]. This eliminates the need for separate procurement of chiral catalysts or resolution agents, and both enantiomeric series become accessible from a single racemic building block. The resulting chiral 1,2-diaminocyclobutane products have been incorporated into ornithine derivatives, demonstrating utility in constrained peptide analog design [1].

Quote Request

Request a Quote for 2-Aminocyclobutan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.